

Application Notes and Protocols: TH5427

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Compound of Interest

Compound Name: TH5427

Cat. No.: B15586182

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Introduction

TH5427 is a potent and selective small-molecule inhibitor of Nudix Hydrolase 5 (NUDT5).[1][2] With an IC₅₀ value of 29 nM, it demonstrates high selectivity for NUDT5, being over 650-fold more selective for NUDT5 than for MTH1.[1][3] The primary mechanism of action for **TH5427** involves the inhibition of NUDT5's role in ADP-ribose (ADPR) metabolism.[4][5][6] In specific contexts, such as hormone-sensitive breast cancer, this inhibition blocks progestin-dependent nuclear ATP synthesis, which subsequently impairs chromatin remodeling, hormone-dependent gene regulation, and cell proliferation.[1][4][5] These characteristics make **TH5427** a valuable chemical probe for studying NUDT5 biology and a potential therapeutic agent.[6][7]

Data Presentation

Quantitative data for **TH5427** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **TH5427** Hydrochloride

Property	Value	Source
Molecular Formula	$\text{C}_{20}\text{H}_{20}\text{Cl}_2\text{N}_8\text{O}_3 \cdot \text{HCl}$	[3]
Molecular Weight	527.79 g/mol	[3]
CAS Number	2253744-57-7	[3]
Purity	≥98% (HPLC)	[3]
Appearance	Solid powder	[8]

Note: The molecular weight of the free base is 491.33 g/mol .[2][9] Batch-specific molecular weights may vary; always refer to the Certificate of Analysis provided by the supplier.

Table 2: Solubility of **TH5427** Hydrochloride

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source
Water	5.28	10	[3]
DMSO	10.56	20	[3]

Note: One supplier notes that the free base form is insoluble in DMSO and water, and that moisture-absorbing DMSO can reduce solubility.[9] It is recommended to use fresh, high-quality solvents.

Table 3: Stock Solution Preparation Guide (Using **TH5427** Hydrochloride, MW = 527.79)

Desired Stock Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.53 mg	2.64 mg	5.28 mg
10 mM	5.28 mg	26.39 mg	52.78 mg
20 mM (DMSO only)	10.56 mg	52.78 mg	105.56 mg

Signaling Pathway

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Caption: TH5427 inhibits NUDT5, blocking nuclear ATP synthesis and downstream effects.
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Experimental Protocols

Protocol 1: Preparation of a 10 mM TH5427 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **TH5427** hydrochloride in DMSO.

Materials:

- **TH5427** hydrochloride powder (refer to batch-specific MW)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Pre-calculation: Before weighing, calculate the precise mass of **TH5427** hydrochloride required. Using the molecular weight of 527.79 g/mol :
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)} / 1000$
 - For 1 mL of a 10 mM stock: $\text{Mass} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 527.79 \text{ g/mol} / 1000 = 5.278 \text{ mg}$
- Weighing: Carefully weigh out the calculated amount of **TH5427** hydrochloride powder using an analytical balance in a clean, sterile weigh boat.
- Solubilization: Transfer the powder to a sterile tube. Add the calculated volume of sterile DMSO to achieve the final concentration of 10 mM. For example, add 1 mL of DMSO for 5.278 mg of powder.
- Dissolving: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.[\[9\]](#)
 - For long-term storage (up to 1 year), store the aliquots at -80°C.[\[9\]](#)
 - For short-term storage (up to 1 month), store at -20°C.[\[9\]](#)
 - Always protect the solution from light.

Safety Precautions:

- Handle **TH5427** powder in a fume hood or ventilated enclosure.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

- Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Protocol 2: Inhibition of Progestin-Dependent Gene Expression in T47D Cells

This protocol provides an example of using **TH5427** to study its effects on hormone-driven gene expression in a breast cancer cell line.

Materials:

- T47D breast cancer cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Phenol red-free medium supplemented with charcoal-stripped serum
- **TH5427** stock solution (10 mM in DMSO)
- Progestin analog R5020 (Promegestone)
- Vehicle control (DMSO)
- Multi-well cell culture plates (e.g., 12-well)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., EGFR, MMTV) and a housekeeping gene (e.g., GAPDH)

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Caption: Workflow for analyzing **TH5427**'s effect on gene expression in T47D cells.

Procedure:

- Cell Seeding and Hormone Starvation:
 - Seed T47D cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
 - Allow cells to attach overnight.
 - Replace the growth medium with phenol red-free medium containing charcoal-stripped serum to deplete endogenous hormones. Culture for 48-72 hours.
- Inhibitor Treatment:
 - Prepare working solutions of **TH5427** by diluting the 10 mM stock solution in the starvation medium. A typical final concentration for cellular assays is between 0.5 μ M and 1.5 μ M.[\[7\]](#) Prepare a vehicle control with an equivalent final concentration of DMSO.
 - Remove the starvation medium and add the medium containing **TH5427** or the vehicle control.
 - Pre-incubate the cells for 1-2 hours at 37°C.
- Hormone Stimulation:
 - Add the progestin analog R5020 to the wells to a final concentration of 10 nM. Do not add R5020 to unstimulated control wells.
 - Incubate for 6 hours to allow for transcriptional changes.[\[10\]](#)

- RNA Extraction and cDNA Synthesis:
 - After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells.
 - Extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Quantify the RNA and assess its purity.
 - Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
- RT-qPCR Analysis:
 - Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, a suitable qPCR master mix, and primers for your genes of interest (e.g., EGFR, MMTV) and a housekeeping gene.
 - Run the qPCR reaction according to the instrument's protocol.
- Data Analysis:
 - Calculate the relative gene expression levels using the $\Delta\Delta C_t$ method.
 - Normalize the expression of the target genes to the housekeeping gene.
 - Compare the expression levels in the **TH5427**-treated samples to the vehicle-treated controls to determine the inhibitory effect of **TH5427** on progesterin-dependent gene expression.^[10]

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